

(4-Pyridyl)acetone (CAS No. 6304-16-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Pyridyl)acetone

Cat. No.: B155274

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Pyridyl)acetone, with the CAS number 6304-16-1, is a pyridine derivative and a versatile ketone that serves as a critical intermediate in organic and medicinal chemistry.^{[1][2]} Structurally, it consists of an acetone moiety attached to a pyridine ring at the 4-position, which imparts a unique combination of aromatic and carbonyl reactivity.^[1] This compound is primarily recognized as a key precursor in the synthesis of Milrinone, a potent phosphodiesterase 3 inhibitor used in the treatment of heart failure.^{[3][4]} Beyond this principal application, **(4-Pyridyl)acetone** is a valuable building block for creating diverse heterocyclic compounds, finding utility in the development of antihypertensive agents, central nervous system modulators, antihistamines, and anti-ulcer drugs.^[1] Its significance in the pharmaceutical industry is underscored by the numerous synthetic routes developed for its efficient production.^[5] This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of **(4-Pyridyl)acetone**.

Chemical and Physical Properties

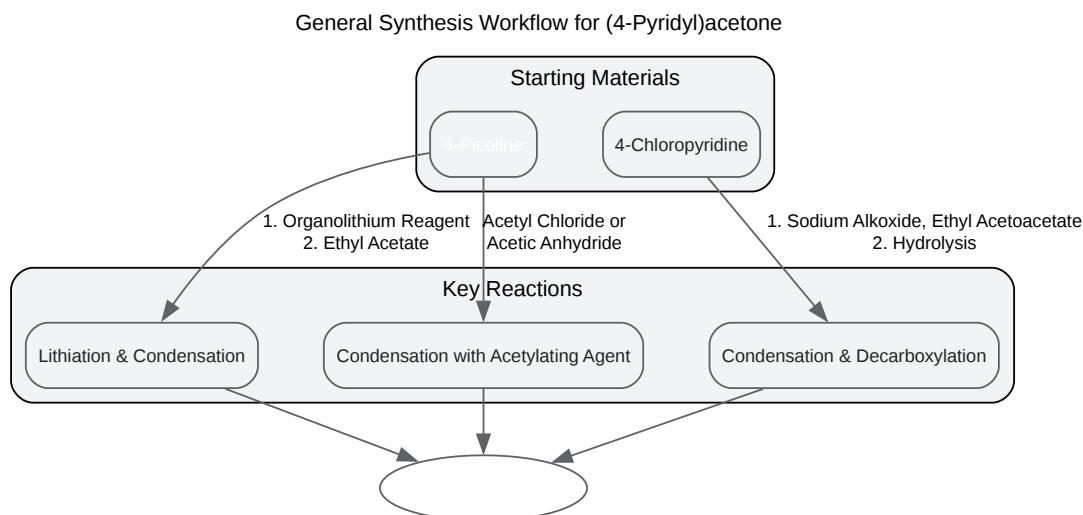

(4-Pyridyl)acetone is typically a light yellow to brown liquid or oil under ambient conditions.^{[1][6]} It is characterized by a distinct pyridine-like odor.^[2] The compound is slightly soluble in water but shows better solubility in organic solvents such as chloroform, ethyl acetate, and methanol.

Table 1: Physicochemical Properties of **(4-Pyridyl)acetone**

Property	Value	References
CAS Number	6304-16-1	[3]
Molecular Formula	C ₈ H ₉ NO	[7]
Molecular Weight	135.16 g/mol	[7]
Appearance	Light yellow to brown liquid/oil	[1] [6]
Melting Point	13 °C	
Boiling Point	130-132 °C at 1.5 kPa; 143 °C at 20 mmHg; 232.5 °C at 760 mmHg	[6] [8]
pKa	4.90 ± 0.10 (Predicted)	[1]
InChI Key	ILRVKOYYFFNXDB- UHFFFAOYSA-N	[7]
Canonical SMILES	CC(=O)CC1=CC=NC=C1	[1]

Synthesis of **(4-Pyridyl)acetone**

Several synthetic methodologies have been established for the preparation of **(4-Pyridyl)acetone**, reflecting its industrial importance. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **(4-Pyridyl)acetone**.

Experimental Protocols

Method 1: From 4-Picoline and Acetyl Chloride[9]

This method involves the condensation of 4-methylpyridine (4-picoline) with acetyl chloride.

- Materials: 4-methylpyridine (93.0g, 1.0 mol), chloroform (500 mL), acetyl chloride (80.0g, 1.0 mol), saturated sodium carbonate solution, 30 wt% sodium hydroxide solution, anhydrous sodium sulfate.
- Procedure:
 - To a 1000 mL three-neck flask, add 4-methylpyridine and chloroform.

- Cool the flask in an ice-water bath and add acetyl chloride dropwise, maintaining the temperature below 35°C.
- After the addition is complete, raise the temperature to 30°C and continue the reaction for 2 hours.
- Cool the reaction mixture with ice and adjust the pH to 5-7 by adding saturated sodium carbonate solution dropwise.
- Add 30 wt% sodium hydroxide solution (133.4g, 1.0 mol) and stir the mixture at 30°C for 2 hours.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation.
- Purify the residue by vacuum distillation to yield 1-(4-pyridyl)-2-propanone. The reported yield is 74.3% with a purity of 98.4% (HPLC).[\[9\]](#)

Method 2: From 4-Picoline via Lithiation[\[5\]](#)[\[10\]](#)

This classic method relies on the deprotonation of the methyl group of 4-picoline using a strong base, followed by condensation with an ester.

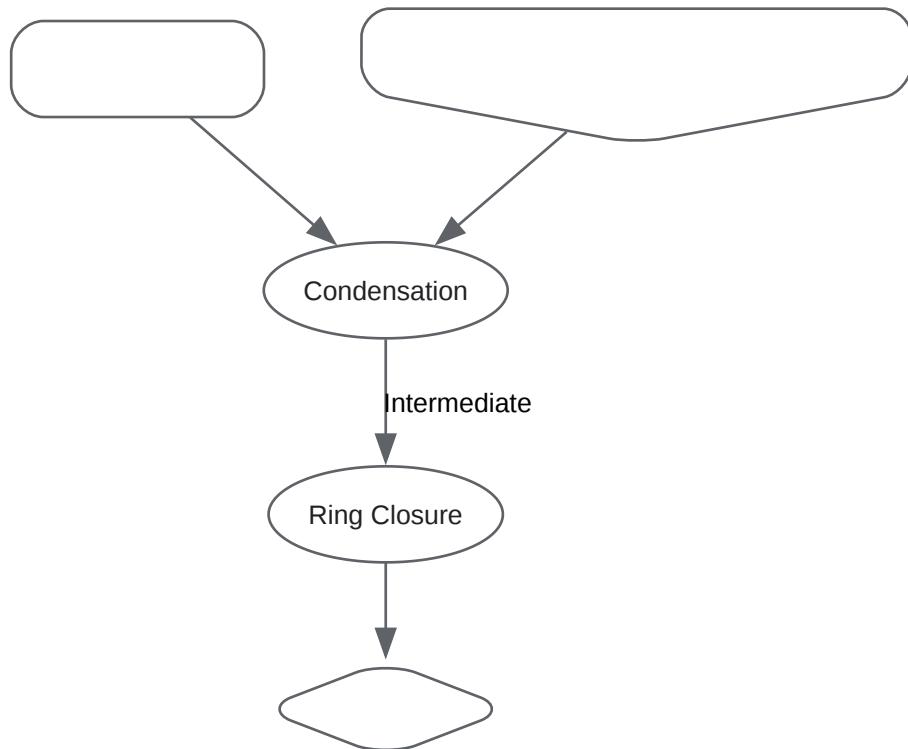
- Materials: 4-methylpyridine, an organolithium reagent (e.g., phenyllithium or n-butyllithium), ethyl acetate, and an appropriate anhydrous solvent (e.g., diethyl ether or THF).
- Procedure:
 - Generate pyridylmethyl lithium by reacting 4-methylpyridine with phenyllithium or n-butyllithium in an anhydrous ether solvent under an inert atmosphere.
 - Condense the resulting lithium salt with ethyl acetate.
 - The reaction mixture is then worked up, typically involving neutralization and extraction.
 - The crude product is purified by distillation.

Method 3: From 4-Chloropyridine[5]

This optimized method avoids the use of highly reactive organolithium reagents.

- Materials: 4-chloropyridine, sodium alkoxide (e.g., sodium ethoxide), ethyl acetoacetate, chloroform or ethyl acetate.
- Procedure:
 - Add a solution of 4-chloropyridine and sodium alkoxide to a reaction flask.
 - Slowly add ethyl acetoacetate dropwise while stirring to initiate a condensation reaction, maintaining the temperature at approximately 80°C for 30 minutes.
 - After condensation, distill off the alcohol without intermediate separation.
 - Add water and heat the mixture to 60-100°C for 5 hours to effect hydrolysis and decarboxylation.
 - Cool the reaction mixture to room temperature and separate the oily product layer.
 - Extract the aqueous layer with chloroform or ethyl acetate.
 - Combine the organic layers, wash with water until neutral, and dry with anhydrous magnesium sulfate.
 - Recover the solvent and purify the residue by vacuum distillation to obtain the final product.

Reactivity and Applications in Drug Development


The chemical reactivity of **(4-Pyridyl)acetone** is dictated by its two primary functional groups: the ketone and the pyridine ring.[1] The ketone group can undergo nucleophilic addition and condensation reactions, while the pyridine ring can be involved in various transformations common to aromatic heterocycles.

Key Application: Synthesis of Milrinone

The most prominent application of **(4-Pyridyl)acetone** is as a key intermediate in the synthesis of Milrinone, a bipyridine derivative used for short-term intravenous therapy in acute decompensated heart failure.[4][11]

The synthesis typically proceeds by reacting **(4-Pyridyl)acetone** with a reagent that builds the second heterocyclic ring. One common industrial route involves a condensation reaction with an activated malononitrile derivative.[12]

Synthesis of Milrinone from (4-Pyridyl)acetone

[Click to download full resolution via product page](#)

A simplified pathway for Milrinone synthesis.

A "one-pot" synthesis has been developed where 1-(4-pyridyl)-acetone reacts with triethyl orthoformate, and the resulting intermediate is directly treated with α -cyanoacetamide to yield

Milrinone after cyclization.[\[13\]](#) This streamlined process is advantageous for industrial-scale production.[\[12\]](#)

Other Pharmaceutical Applications

(4-Pyridyl)acetone's utility extends to being a building block for a range of other biologically active molecules.[\[1\]](#) Its structure is incorporated into compounds developed as:

- Antihypertensive agents[\[1\]](#)
- Central Nervous System (CNS) modulators[\[1\]](#)
- Antipsychotics and antiviral agents[\[2\]](#)
- Antihistamines and anti-ulcer agents

It serves as a valuable starting material for constructing compound libraries for drug discovery, enabling the exploration of new chemical entities with potential therapeutic value.[\[1\]](#)

Spectroscopic Data

While detailed spectral data (NMR, IR, MS) are typically available from commercial suppliers, the expected characteristics can be inferred from the structure of **(4-Pyridyl)acetone**.[\[14\]](#)[\[15\]](#) [\[16\]](#)

- ^1H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons adjacent to the carbonyl and pyridine ring, and two sets of doublets in the aromatic region corresponding to the protons on the pyridine ring.
- ^{13}C NMR: Signals for the methyl carbon, methylene carbon, and the carbonyl carbon should be present, in addition to the characteristic signals for the carbons of the 4-substituted pyridine ring.
- IR Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch would be prominent (typically around 1715 cm^{-1}). Bands corresponding to C-H stretching and C=C/C=N stretching of the pyridine ring would also be observed.

- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 135$. Key fragmentation patterns would likely involve the loss of a methyl group (CH_3) or an acetyl group (CH_3CO).

Safety and Handling

(4-Pyridyl)acetone is classified as harmful if swallowed and causes skin and serious eye irritation.^[7] It may also cause respiratory irritation.^[7]

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	References
Hazard	H302	Harmful if swallowed.	[7]
H315		Causes skin irritation.	[7]
H319		Causes serious eye irritation.	[7]
H335		May cause respiratory irritation.	[7]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[7]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[7]
P301+P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[1]
P302+P352		IF ON SKIN: Wash with plenty of water.	[1]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]

Handling Recommendations:

- Handle in a well-ventilated area, preferably in a fume hood.

- Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid contact with skin, eyes, and clothing.
- Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[\[1\]](#)

Conclusion

(4-Pyridyl)acetone (CAS No. 6304-16-1) is a chemical intermediate of significant value, particularly within the pharmaceutical sector. Its role as a cornerstone in the synthesis of the cardiotonic drug Milrinone is well-established, and its versatile reactivity makes it a valuable precursor for a wider range of therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals engaged in drug discovery and development. The continued exploration of its synthetic utility is likely to uncover new applications and lead to the development of novel, impactful pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Pyridyl acetone CAS#: 6304-16-1 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]
- 7. (4-Pyridyl)acetone | 6304-16-1 [sigmaaldrich.com]
- 8. 6304-16-1 Cas No. | (4-Pyridyl)acetone | Matrix Scientific [matrixscientific.com]
- 9. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]

- 10. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN113493410A - Preparation process of milrinone - Google Patents [patents.google.com]
- 13. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]
- 14. 6304-16-1|(4-Pyridyl)acetone|BLD Pharm [bldpharm.com]
- 15. 6304-16-1 | (4-Pyridyl)acetone | Ketones | Ambeed.com [ambeed.com]
- 16. 4-Pyridyl acetone(6304-16-1)FT-IR [m.chemicalbook.com]
- To cite this document: BenchChem. [(4-Pyridyl)acetone (CAS No. 6304-16-1): A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155274#4-pyridyl-acetone-cas-number-6304-16-1-introduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com